8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-8-9(2)19-10-11(17(3)14(22)16-12(10)21)15-13(19)18(8)4-6-23-7-5-20/h20H,4-7H2,1-3H3,(H,16,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZGZJWFUJKKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pharmacokinetics
Its hydroxyethoxy groups suggest it may have good water solubility, which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown.
Biological Activity
The compound 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.41 g/mol. The structure features a unique imidazo[2,1-f]purine core combined with a hydroxyethoxyethyl chain that may enhance its biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions starting from the imidazo[2,1-f]purine core. Key steps include:
- Formation of the imidazo core : Utilizing various alkylating agents.
- Introduction of substituents : Such as the hydroxyethoxyethyl group through selective reactions.
Antiviral Activity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant antiviral properties. For instance:
- Inhibition of viral replication : Studies have shown that certain derivatives can inhibit the growth of viruses like H5N1 with high efficacy while maintaining low cytotoxicity levels. For example, a derivative showed 91.2% inhibition with a cytotoxicity value of only 79.3% .
Anticancer Effects
The compound has been evaluated for its anticancer potential:
- Cell Viability Assays : In vitro studies demonstrate that certain derivatives have IC50 values in the micromolar range against various cancer cell lines such as HeLa and MCF-7. For instance, one study reported IC50 values of 30.98 µM for HeLa cells .
- Mechanism of Action : The anticancer activity may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition Zones : Testing against Gram-positive bacteria such as Staphylococcus aureus revealed significant inhibition zones (up to 25 mm) compared to standard antibiotics . This suggests potential applications in treating bacterial infections.
The biological effects are believed to be mediated through specific interactions with molecular targets:
- Binding to Enzymes/Receptors : The compound may bind to various enzymes or receptors involved in critical biological pathways, altering their activity and downstream signaling.
- Influence on Lipophilicity : Studies suggest that increased lipophilicity enhances antiviral activity by improving cellular uptake .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antiviral Efficacy Study : A derivative was tested against H5N1 and exhibited a high inhibition rate alongside low cytotoxicity .
- Anticancer Activity Evaluation : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines with promising IC50 values .
- Antimicrobial Testing : The compound showed effective inhibition against multiple bacterial strains, indicating its potential as an antibiotic agent .
Scientific Research Applications
This compound is a derivative of imidazopurine that has garnered attention for its biological activities. Research indicates that it may exhibit various pharmacological effects, including:
- Antiviral Properties : Studies have shown that imidazopurine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Activity : Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Drug Development
The unique structure of 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione makes it a valuable candidate for the development of new therapeutic agents. Its potential as an antiviral and anticancer agent is particularly noteworthy.
Biochemical Research
Researchers utilize this compound to study its interactions with biological targets. Techniques such as molecular docking and enzyme assays are employed to elucidate its mechanism of action and identify potential therapeutic applications.
Synthetic Chemistry
The compound serves as a precursor for synthesizing more complex derivatives with enhanced biological activity. Its functional groups allow for various chemical modifications to optimize efficacy and selectivity.
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazopurines could effectively inhibit the replication of certain viruses in vitro. The specific compound was shown to reduce viral load significantly when tested against a panel of RNA viruses.
Case Study 2: Anticancer Properties
In another investigation, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it induced apoptosis through caspase activation pathways, suggesting its potential utility in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Their Pharmacological Implications
The imidazo[2,1-f]purine-2,4-dione derivatives share a common scaffold but differ in substituents at position 8 and methylation patterns, leading to distinct biological profiles. Below is a comparative analysis:
Functional and Pharmacokinetic Comparisons
- Receptor Selectivity: Fluorophenylpiperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit high 5-HT1A/5-HT7 receptor affinity but negligible PDE4B/PDE10A inhibition . The target compound’s hydroxyethoxyethyl chain may reduce nonspecific receptor interactions, though this requires validation.
Metabolic Stability :
- Side Effect Profiles: AZ-853 causes systolic blood pressure reduction due to α1-adrenolytic activity, whereas AZ-861 induces weight gain . The target compound’s methyl groups at positions 6 and 7 may mitigate these effects by reducing off-target receptor binding.
Preparation Methods
Three-Component Alkylation of Purine Derivatives
The most efficient route to this compound leverages a three-component alkylation strategy involving:
- A substituted purine base (e.g., 1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione),
- A functionalized acetal (e.g., 2-(2-hydroxyethoxy)ethyl bromide),
- An acylating agent (e.g., acetic anhydride).
This method, adapted from the synthesis of α-branched acyclonucleosides, employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst in acetonitrile at room temperature. The reaction proceeds via acetolysis of the acetal to generate an electrophilic intermediate, which alkylates the purine at the N-9 position (or analogous site in imidazopurines) with high regioselectivity.
Key Advantages :
- Short reaction time (15–30 minutes).
- High yields (up to 85%).
- Tolerance of diverse functional groups , including hydroxyls protected as ethers or esters.
Reaction Optimization and Substrate Scope
Solvent and Catalyst Screening
Optimal conditions were identified through systematic screening (Table 1):
| Solvent | Catalyst | Yield (%) | Regioselectivity (N-9:N-7) |
|---|---|---|---|
| Acetonitrile | TMSOTf | 85 | >99:1 |
| Nitromethane | TMSOTf | 67 | 95:5 |
| Dioxane | TMSOTf | 54 | 90:10 |
Acetonitrile emerged as the superior solvent due to its ability to stabilize reactive intermediates without side reactions. Catalysts such as BF₃·OEt₂ or ZnCl₂ resulted in lower yields (<30%).
Acetal and Anhydride Compatibility
The hydroxyethoxyethyl side chain is introduced via 2-(2-hydroxyethoxy)ethyl bromide or its protected derivatives. Acetals bearing free hydroxyl groups (e.g., 2-(2-hydroxyethoxy)ethyl) require protection (e.g., as acetates) prior to reaction, as unprotected hydroxyls inhibit alkylation. Acetic anhydride serves dual roles as an acylating agent and proton scavenger, ensuring high conversion rates.
Stepwise Synthesis and Intermediate Characterization
Construction of the Imidazopurine Core
The imidazo[2,1-f]purine-2,4-dione core is synthesized via cyclocondensation of 6-amino-1,3-dimethyluracil with α-keto esters, followed by methylation at N-1, C-6, and C-7 positions using methyl iodide in DMF.
Side-Chain Introduction
The 8-(2-(2-hydroxyethoxy)ethyl) group is installed via the three-component alkylation (Scheme 1):
- Acetal Activation : 2-(2-hydroxyethoxy)ethyl bromide reacts with acetic anhydride and TMSOTf to form a reactive oxonium intermediate.
- Alkylation : The intermediate attacks the N-8 position of the imidazopurine core, followed by deprotection of the hydroxyl group via mild alkaline hydrolysis.
Critical Note : Competing alkylation at N-7 is suppressed by steric hindrance from the 1,6,7-trimethyl groups, ensuring >99% regioselectivity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under gradient elution (ACN/H₂O + 0.1% TFA) reveals ≥98% purity, with no detectable N-7 regioisomer.
Comparative Analysis of Synthetic Routes
Patent-Based Methods
A prior patent (WO2015107533A1) describes a related purine-2,6-dione synthesis but suffers from prolonged reaction times (24–48 hours) and moderate yields (40–60%) due to inefficient catalysts. In contrast, the three-component alkylation achieves higher efficiency and scalability.
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. A common approach includes:
- Step 1 : Alkylation of the purine core with 2-(2-hydroxyethoxy)ethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Methylation at positions 1, 6, and 7 using methyl iodide in the presence of a phase-transfer catalyst.
- Optimization : Solvent polarity and temperature critically influence yield. Polar aprotic solvents (e.g., DMF) enhance solubility, while temperatures >70°C reduce byproduct formation .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) achieves >95% purity.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes intermediate solubility |
| Temperature | 80°C | Reduces side reactions |
| Catalyst | TBAB (tetrabutylammonium bromide) | Accelerates methylation |
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques ensures structural confirmation:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 3.1–3.3 ppm, hydroxyethoxy protons at δ 3.6–4.0 ppm) .
- HRMS (ESI+) : Confirms molecular ion [M+H]⁺ at m/z 365.1582 (calculated for C₁₇H₂₅N₅O₄).
- HPLC-PDA : Validates purity (>98%) using a C18 column (gradient: H₂O/ACN with 0.1% TFA).
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyethoxy group) influence biological activity?
Substituents impact solubility and receptor binding:
- Hydroxyethoxy Group : Enhances water solubility (logP reduced from 2.1 to 1.4) and facilitates hydrogen bonding with targets like adenosine receptors .
- Methyl Groups : Position 1 methylation increases metabolic stability by reducing CYP450 oxidation.
| Derivative | Substituent | Solubility (mg/mL) | IC₅₀ (Adenosine A₁ Receptor) |
|---|---|---|---|
| Parent | None | 0.8 | 450 nM |
| Target Compound | 2-(2-hydroxyethoxy)ethyl | 3.2 | 120 nM |
Q. How can contradictory data on receptor binding affinities be resolved?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Radioligand Binding Assays : Use [³H]-DPCPX for adenosine A₁ receptor studies to minimize non-specific binding .
- Dose-Response Curves : Validate potency across multiple concentrations (e.g., 1 nM–10 µM) with triplicate measurements.
- Purity Verification : Re-test compounds with LC-MS to rule out degradation products .
Q. What computational tools are suitable for predicting metabolic pathways?
- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to predict oxidation sites (e.g., methyl groups at position 6 are prone to hydroxylation) .
- ADMET Predictors : Software like Schrödinger’s QikProp estimates bioavailability (%F = 65) and blood-brain barrier penetration (logBB = -0.3).
Methodological Challenges
Q. What strategies mitigate low yields in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h for cyclization steps, improving yield by 20% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., using a packed-bed reactor with immobilized catalysts) .
Q. How can researchers validate target engagement in cellular assays?
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor activation using NanoLuc-tagged constructs .
- Knockdown Controls : siRNA-mediated silencing of adenosine receptors confirms on-target effects (e.g., ≥70% reduction in cAMP levels).
Data Interpretation and Reproducibility
Q. Why do stability profiles vary across studies, and how can this be standardized?
Variations arise from storage conditions or analytical methods. Best practices include:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 7 days.
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed hydroxyethoxy group at Rₜ = 8.2 min) .
| Condition | Degradation Product | % Remaining (Day 7) |
|---|---|---|
| Heat | Hydrolyzed ethyl group | 85% |
| UV Light | Oxidized purine core | 72% |
Future Research Directions
Q. What unexplored biological targets are plausible for this compound?
Preliminary docking studies suggest:
- Phosphodiesterase 10A (PDE10A) : Structural similarity to known inhibitors (e.g., MP-10) warrants testing in neurodegenerative models .
- TLR7/8 Modulation : Imidazopurine cores may interact with Toll-like receptors, relevant in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
